N-Butyl 2-propynamide
Description
N-Butyl 2-propynamide is an organic compound characterized by an n-butyl substituent attached to a propynamide backbone. The n-butyl group is known to influence biological activity, solubility, and toxicity, as demonstrated in pharmacological and chemical studies. For instance, n-butyl substituents in cytotoxic agents have shown significant inhibitory activity against cancer cell lines, though solubility limitations may reduce efficacy in some cases . Similarly, in trypanocidal agents, the n-butyl group enhances potency while reducing toxicity compared to smaller alkyl chains . These trends highlight the critical role of substituent selection in drug design and chemical safety.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-butylprop-2-ynamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-6-8-7(9)4-2/h2H,3,5-6H2,1H3,(H,8,9) |
InChI Key |
WMAWPLKYOHBEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of n-butylamine on the electrophilic β-carbon of propiolate esters, forming the corresponding propynamide. Water acts as both solvent and proton donor, suppressing Michael adduct formation by stabilizing intermediates through hydrogen bonding. Key parameters include:
-
Temperature : 0–3°C, balancing reaction rate and selectivity. Lower temperatures reduce side products but risk freezing the aqueous phase, while higher temperatures (>5°C) increase Michael adduct formation.
-
Stoichiometry : Equimolar ratios of propiolate ester and n-butylamine ensure complete conversion, with excess amine leading to side reactions.
-
Work-up : Acidification with acetic acid followed by sodium chloride saturation enhances product extraction into ethyl acetate. Subsequent washing with sodium bicarbonate removes residual acids, and drying over sodium sulfate yields crude product.
Experimental Protocols and Outcomes
Two representative procedures from demonstrate the method’s versatility:
Example 5: Methyl Propiolate Route
Example 10: Ethyl Propiolate Route
-
Reactants : Ethyl propiolate (9.8 g, 100 mmol) and n-butylamine (7.68 g, 105 mmol) in 30 mL water.
-
Conditions : 0°C for 2 hours.
-
Yield : 12.0 g (95%) with 69% purity (GC).
-
1H NMR : Identical to Example 5, confirming structural consistency.
Table 1. Comparative Analysis of Aqueous Synthesis Methods
| Parameter | Example 5 (Methyl Propiolate) | Example 10 (Ethyl Propiolate) |
|---|---|---|
| Propiolate Ester | Methyl | Ethyl |
| n-Butylamine (mmol) | 100 | 105 |
| Reaction Time (h) | 2 | 2 |
| Yield (%) | 96 | 95 |
| Purity (GC, %) | 96 | 69 |
| Side Products | <1% Michael adduct | ~31% impurities (unidentified) |
The disparity in purity between Examples 5 and 10 suggests ester choice influences side reactions. Methyl propiolate’s higher electrophilicity may favor amide formation over competing pathways.
Solvent and Temperature Optimization
Prior methods, such as those in J. Org. Chem., required temperatures below -30°C in methanol-water mixtures to minimize Michael adducts. These conditions are energy-intensive and impractical for industrial scale-up. The patented aqueous method achieves comparable selectivity at 0°C, attributed to water’s high polarity and capacity to stabilize transition states.
Solvent Effects
-
Water vs. Organic Solvents : In methanol, the dielectric constant (ε = 33) promotes ion pairing, slowing amine diffusion and increasing side reactions. Water (ε = 80) enhances nucleophilicity through solvation, accelerating the desired pathway.
-
Extraction Efficiency : Ethyl acetate’s low miscibility with water enables high recovery rates (>90%) during work-up.
Temperature Dependence
A temperature window of -10°C to 10°C was evaluated, with 0–3°C optimal. At 5°C, Michael adducts comprise 5–10% of the product, rising to 15% at 10°C.
Comparative Analysis with Alternative Methods
While N-aryl propynamides are synthesized via propiolate-amine reactions in toluene-DMSO mixtures, these conditions are unsuitable for N-alkyl derivatives like this compound. Aryl amines’ lower nucleophilicity necessitates polar aprotic solvents, whereas alkyl amines react efficiently in water.
Challenges and Limitations
-
Purity Variability : Example 10’s lower purity (69%) underscores the need for ester-specific optimization. Recrystallization or chromatography may be required for pharmaceutical-grade material.
-
Scale-up Considerations : Rapid heat dissipation is critical to maintain 0°C in large batches. Continuous flow reactors could mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
N-Butyl 2-propynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
Oxidation: Butyric acid and propiolic acid derivatives.
Reduction: Butylamine and related amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
N-Butyl 2-propynamide serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:
- Formation of Complex Molecules : It can be used to synthesize more complex organic compounds through reactions such as nucleophilic addition and polymerization.
- Polymerization Studies : Research has shown that this compound can be polymerized to create materials with desirable mechanical properties and thermal stability, making it significant in material science applications .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of propynamides exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of propynamide structures have shown promising results in inhibiting the proliferation of breast cancer cells .
- Drug Development : The compound's ability to modify biological activity through structural changes makes it a candidate for developing new pharmaceuticals targeting specific diseases .
Material Science
In material science, this compound is utilized for:
- Polymer Formation : It can be incorporated into polymers to enhance their properties, such as flexibility and resistance to degradation. This application is crucial for developing advanced materials used in coatings and adhesives .
- Thermal Stability : The incorporation of this compound into polymer matrices improves thermal stability, making it suitable for high-performance applications .
Case Study 1: Anticancer Properties
A study on the cytotoxic effects of various propynamides revealed that this compound derivatives exhibited significant activity against MDA-MB-231 breast cancer cells with IC50 values indicating potent antiproliferative effects. These findings suggest that further research could lead to the development of effective cancer therapies based on this compound .
Case Study 2: Polymer Applications
Research focused on the polymerization of this compound has demonstrated its effectiveness in creating high-performance polymers. The resulting materials showed improved mechanical properties compared to conventional polymers, highlighting its potential in industrial applications .
Mechanism of Action
The mechanism of action of N-Butyl 2-propynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Cytotoxic Activity of n-Butyl Derivatives vs. Analogues
| Substituent | IC50 Range (μM) | Solubility | Key Cell Lines Tested |
|---|---|---|---|
| Propyl alcohol | 0.5–2.3 | High | HepG2, MCF-7 |
| n-Butyl (soluble) | 1.8–4.7 | Moderate | SMMC-7721, HCT-116 |
| n-Butyl (insoluble) | Inactive | Low | All lines |
Trypanocidal Activity and Toxicity
N-Alkylation with n-butyl groups significantly enhances trypanocidal potency. Compound 6 (n-butyl-substituted) demonstrated 6.6× higher potency and 1.3× lower toxicity than the reference drug nifurtimox (NFX). Ethyl and n-hexyl substituents were less effective, underscoring the optimal chain length of the n-butyl group .
Table 2: Trypanocidal Activity of N-Alkylated Analogues
| Substituent | Relative Potency (vs. NFX) | Relative Toxicity (vs. NFX) |
|---|---|---|
| Ethyl | 2.1× | 1.5× |
| n-Butyl | 6.6× | 0.77× |
| n-Hexyl | 3.8× | 1.2× |
Structural Analogues in Novel Stimulants
N-Butyl-substituted cathinones, such as N-butyl hexedrone and N-butyl pentylone, share structural similarities with N-butyl 2-propynamide. These compounds exhibit stimulant effects akin to amphetamines but differ in legal status and toxicity. For example, N-butyl hexedrone is unscheduled in the U.S., whereas its N-ethyl counterpart is Schedule I .
Table 3: Legal and Pharmacological Profiles of Cathinone Analogues
| Compound | Effects | U.S. Scheduling Status |
|---|---|---|
| N-Butyl hexedrone | Stimulant, euphoria | Unscheduled |
| N-Ethyl hexedrone | Severe toxicity | Schedule I |
| N-Butyl pentylone | Agitation, tachycardia | Unscheduled |
| Pentylone | Neurotoxicity | Schedule I |
Substituent Branching and Toxicity in Chloroformates
Branching in butyl substituents alters toxicity profiles. n-Butyl chloroformate exhibits lower respiratory toxicity (RD50 = 97–117 ppm in mice) compared to iso- and sec-butyl isomers. However, regulatory guidelines (AEGL-2) for acute exposure are standardized across isomers due to structural analogies .
Table 4: Toxicity of Butyl Chloroformate Isomers
| Isomer | RD50 (ppm, mice) | AEGL-2 (8 hr, ppm) |
|---|---|---|
| n-Butyl | 97 | 0.29 |
| Isobutyl | 117 | 0.29* |
| sec-Butyl | 117 | 0.29* |
Data from ; *Values adopted from n-butyl due to structural similarity.
Q & A
Q. Table 1: Example Variable Levels from BBD
| Variable | Low (−1) | Central (0) | High (+1) |
|---|---|---|---|
| Temperature (°C) | 50 | 57.5 | 65 |
| Substrate (% v/v) | 4 | 6 | 8 |
| NaOH (ml) | 30 | 35 | 40 |
Advanced: How to resolve discrepancies between predicted and experimental data in reaction optimization?
Answer:
Discrepancies often arise from unaccounted interactions or outliers. Methodological steps include:
- Residual Analysis : Plot residuals vs. predicted values to identify non-random patterns (e.g., Figure 2 in ). A normal probability plot of residuals should follow a straight line if errors are normally distributed .
- Sensitivity Testing : Adjust model terms (e.g., quadratic vs. linear) using regression coefficients and p-values. For instance, in BBD studies, temperature had a stronger effect (p < 0.001) than NaOH (p = 0.12) .
- Replication : Conduct triplicate runs at central points to assess reproducibility.
Basic: What methodologies are used to determine acute toxicity thresholds for N-butyl chloroformate derivatives?
Answer:
Acute Exposure Guideline Levels (AEGL-3) are derived using:
- Animal Studies : For n-butyl chloroformate, a 1-hour LC₅₀ of 200 ppm in rats was the point of departure .
- Uncertainty Factors : Apply interspecies (×3) and intraspecies (×3) adjustments due to direct tissue reactivity .
- Temporal Scaling : Use the equation , with for shorter exposures and for longer durations .
Q. Table 2: AEGL-3 Derivation Steps
| Parameter | Value |
|---|---|
| LC₅₀ (rats, 1 hr) | 200 ppm |
| Threshold Adjustment | 200/3 = 66.7 ppm |
| Total Uncertainty | ×10 |
| Final AEGL-3 (1 hr) | 6.7 ppm |
Advanced: How to extrapolate animal toxicity data to human exposure limits for reactive compounds?
Answer:
Extrapolation requires:
- Mechanistic Understanding : For direct-acting irritants like n-butyl chloroformate, effects are concentration-dependent rather than cumulative, justifying models .
- Chemical-Specific Exponents : Use for conservative short-term estimates (10–30 min) and for prolonged exposure (4–8 hr) .
- Cross-Species Dosimetry : Adjust for respiratory rates and metabolic differences using physiologically based pharmacokinetic (PBPK) models if data are available.
Basic: What reporting standards are critical for preclinical studies involving this compound?
Answer:
Follow NIH Guidelines to ensure reproducibility:
- Detailed Experimental Conditions : Include species, strain, dosing regimen, and environmental controls .
- Statistical Transparency : Report exact p-values, confidence intervals, and software used (e.g., ANOVA in R or Minitab) .
- Raw Data Accessibility : Deposit datasets in repositories like Figshare or institutional databases.
Advanced: Which statistical methods are optimal for multifactorial analysis in synthetic chemistry?
Answer:
- Response Surface Methodology (RSM) : Fit data to a second-order polynomial (e.g., ) to quantify interactions .
- T- and p-Value Screening : Rank variable significance. For example, temperature had a T-value of 12.3 (p < 0.001) in n-butyl acetate hydrolysis, confirming its dominance .
- Desirability Functions : Optimize multiple responses (e.g., yield, purity) simultaneously using tools like Design-Expert®.
Basic: What safety protocols are recommended for handling reactive amides like this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
